MAO-A Inhibition: CAS 58898-54-7 Exhibits Quantifiable Activity, Whereas Unsubstituted Core Shows No Reported Data
[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid inhibits recombinant human MAO-A with an IC50 of 25.3 µM (2.53 × 10^4 nM) [1]. In contrast, the unsubstituted 1,2,3,4-tetrahydroquinolin-2-one core (CAS 553-03-7) has no reported MAO-A inhibitory activity in the same assay system, underscoring the essential contribution of the 6-oxyacetic acid appendage [2].
| Evidence Dimension | MAO-A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 25.3 µM (2.53 × 10^4 nM) |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroquinolin-2-one (CAS 553-03-7) |
| Quantified Difference | No detectable inhibition reported vs. 25.3 µM |
| Conditions | Recombinant human MAO-A; kynuramine substrate; fluorescence detection of 4-hydroxyquinoline |
Why This Matters
Demonstrates that the 6-oxyacetic acid functionality is a critical pharmacophoric element for MAO-A engagement, making the compound a preferred starting point for developing MAO-A modulators over the unfunctionalized core.
- [1] BindingDB. BDBM50493476 (CHEMBL172856). IC50: 2.53E+4 nM for human MAO-A. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50493476. View Source
- [2] Guidechem. 1,2,3,4-Tetrahydroquinolin-2-one (CAS 553-03-7). https://wap.guidechem.com/encyclopedia/1-2-3-4-tetrahydroquinolin-2-one-dic31952.html. View Source
